molecular formula C17H16N2O2S B10947336 3-[1-(4-methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone

3-[1-(4-methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone

Cat. No.: B10947336
M. Wt: 312.4 g/mol
InChI Key: JPAFZNBWVKXGHN-UHFFFAOYSA-N
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Description

3-[1-(4-methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, a methoxyphenyl group, and a sulfanyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone typically involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzothiazole, followed by cyclization and thiolation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems and optimized reaction conditions can significantly reduce the production time and cost.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[1-(4-methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to these enzymes, the compound can disrupt the signaling pathways, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylquinazolinone: Lacks the sulfanyl group but shares the quinazolinone core.

    2-sulfanylquinazolinone: Lacks the methoxyphenyl group but contains the sulfanyl group and quinazolinone core.

    4-methoxyphenylsulfanylquinazolinone: Contains both the methoxyphenyl and sulfanyl groups but may have different substitution patterns.

Uniqueness

3-[1-(4-methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone is unique due to the specific combination of the methoxyphenyl and sulfanyl groups attached to the quinazolinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

3-[1-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C17H16N2O2S/c1-11(12-7-9-13(21-2)10-8-12)19-16(20)14-5-3-4-6-15(14)18-17(19)22/h3-11H,1-2H3,(H,18,22)

InChI Key

JPAFZNBWVKXGHN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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